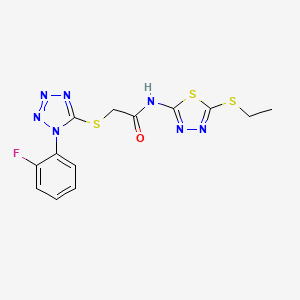
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide is a synthetic organic compound belonging to a class of thiadiazole and tetrazole derivatives. It’s known for its significant bioactivity, making it a subject of interest in various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions involving:
Initial formation of 5-(ethylthio)-1,3,4-thiadiazol-2-amine via condensation of ethylthio acyl chloride with hydrazine.
Tetrazole formation achieved by cyclization of 2-fluorophenylhydrazine with an azide source.
Subsequent thiol-ene click reaction between 5-(ethylthio)-1,3,4-thiadiazol-2-amine and 1-(2-fluorophenyl)-1H-tetrazole.
Industrial Production Methods
Scaling up the production involves optimizing reaction conditions such as temperature, solvents, catalysts, and purification techniques. Advanced industrial methods utilize continuous flow reactors for efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Yields sulfoxides and sulfones from the ethylthio group.
Reduction: : Reduces fluorophenyl ring, potentially affecting bioactivity.
Substitution: : Nucleophilic substitution at the fluoro position.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride.
Nucleophiles: : Thiols, amines under basic or acidic conditions.
Major Products Formed
Sulfoxides and sulfones via oxidation.
Reduced fluorophenyl analogues.
Substituted analogues retaining the thiadiazole-tetrazole scaffold.
Aplicaciones Científicas De Investigación
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide finds applications in several fields:
Chemistry
As a precursor for synthesizing complex molecules.
In reaction mechanisms studies.
Biology
Investigated for antibacterial and antifungal properties.
Evaluated for enzyme inhibition potential.
Medicine
Potential as a drug candidate due to its bioactivity.
Explored for anti-inflammatory and anticancer activities.
Industry
Used in designing new materials with specific properties.
Mecanismo De Acción
The bioactivity of this compound is primarily due to:
Interactions with biological macromolecules.
Inhibition of specific enzymes or receptors.
Disruption of microbial cell walls or membranes.
Induction of cell death pathways in cancer cells.
Comparación Con Compuestos Similares
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamide stands out due to its dual thiadiazole-tetrazole structure, which imparts unique biological activities and chemical reactivity. Similar compounds include:
Thiadiazole derivatives with different alkyl or aryl substituents.
Tetrazole derivatives with various functional groups.
Hope this breakdown is enlightening! Anything else you'd like to delve into?
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN7OS3/c1-2-23-13-18-16-11(25-13)15-10(22)7-24-12-17-19-20-21(12)9-6-4-3-5-8(9)14/h3-6H,2,7H2,1H3,(H,15,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZJFBZCEWLZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN7OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
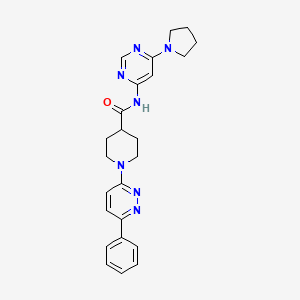
![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2964068.png)
![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)
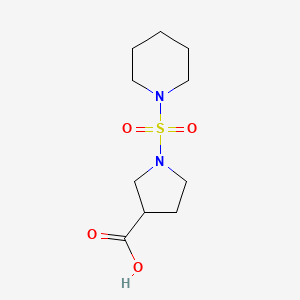
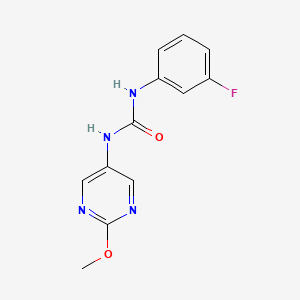
![N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2964078.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2964079.png)
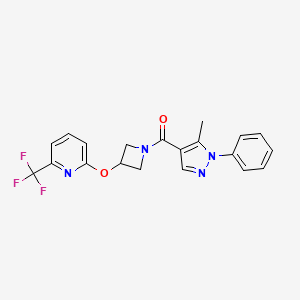
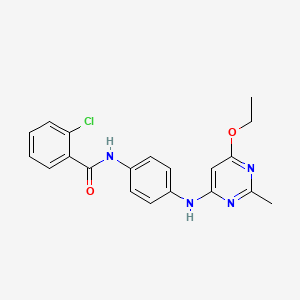
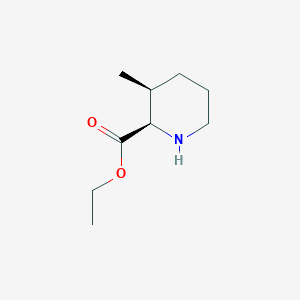
![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)


![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2964089.png)
